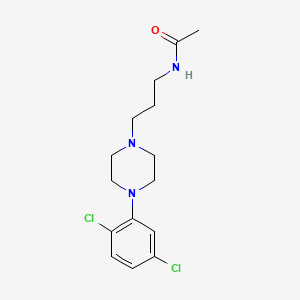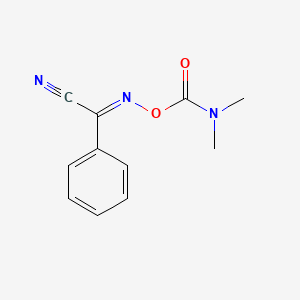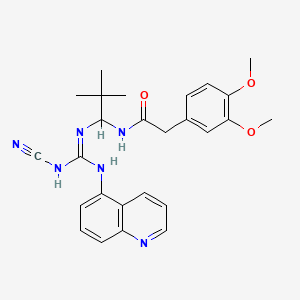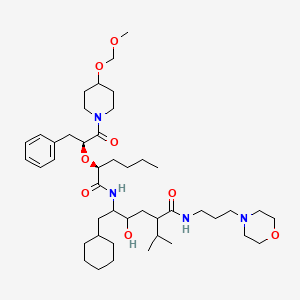
Acaprazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acaprazine is an anxiolytic and adrenolytic drug of the phenylpiperazine group.
Wissenschaftliche Forschungsanwendungen
Adsorption Studies
Acaprazine, a variant of atrazine (a type of herbicide), has been the subject of various scientific research studies. One key area of research focuses on its adsorption properties. For instance, the study of the adsorption performance of atrazine on activated carbon fiber (ACF) reveals how such materials can be utilized for environmental remediation. This study found that the optimum conditions for atrazine removal involved a pH of 7 and a temperature of 20°C, demonstrating how different environmental factors can impact the efficiency of herbicide adsorption (Li, Liu, Liu, & Li, 2013).
Ecotoxicological Impacts
Another significant area of research is the ecotoxicological impact of atrazine. A scientometric analysis of studies focusing on atrazine's effects on microalgae and cyanobacteria revealed a growing interest in understanding its impact on non-target organisms. These studies are crucial for assessing environmental risks associated with herbicide use and guiding the development of new environmental policies (Castro et al., 2021).
Herbicide Toxicity and Bioremediation
The toxicity of atrazine on various organisms and the potential for bioremediation is another area of research. For example, a review on the bioremediation of atrazine highlighted recent developments in using microorganisms and plants to degrade atrazine in contaminated environments. This approach is considered eco-friendly and cost-effective for addressing atrazine pollution (Fan & Song, 2014).
Environmental Fate and Risk Assessment
Finally, studies have also been conducted to assess the environmental fate and risks of atrazine. For instance, an ecological risk assessment of atrazine in North American surface waters aimed to evaluate its potential ecological effects, focusing on aquatic plant communities. Such assessments are critical for determining the safe levels of atrazine in different ecosystems and informing regulatory decisions (Solomon et al., 1996).
Eigenschaften
CAS-Nummer |
55485-20-6 |
|---|---|
Produktname |
Acaprazine |
Molekularformel |
C15H21Cl2N3O |
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
N-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propyl]acetamide |
InChI |
InChI=1S/C15H21Cl2N3O/c1-12(21)18-5-2-6-19-7-9-20(10-8-19)15-11-13(16)3-4-14(15)17/h3-4,11H,2,5-10H2,1H3,(H,18,21) |
InChI-Schlüssel |
SGYVNBUUTWSSJC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
55485-20-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acaprazine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)




![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)




![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)
![N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1664254.png)

![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)